3,6-Difluoropyridin-2-amine
Overview
Description
3,6-Difluoropyridin-2-amine is a chemical compound with the CAS Number: 944799-22-8. It has a molecular weight of 130.1 and its IUPAC name is 3,6-difluoro-2-pyridinamine .
Synthesis Analysis
The synthesis of 3,6-Difluoropyridin-2-amine can be achieved through a reaction with ammonia. In one method, a mixture of 2,3,6-trifluoropyridine and concentrated NH4OH was heated at 100°C in a steel bomb for 3 hours. The resulting precipitate was collected by filtration, washed with cold water, and dried to afford 3,6-difluoro-2-pyridinamine . In another method, 2,3,6-trifluoropyridine was reacted with aqueous ammonia in 1,4-dioxane at 100°C for 16 hours .Molecular Structure Analysis
The linear formula of 3,6-Difluoropyridin-2-amine is C5H4F2N2 . The InChI key is HMRIDZSIODFQSH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3,6-Difluoropyridin-2-amine is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere . It has a molar refractivity of 28.56 and a topological polar surface area (TPSA) of 38.91 Ų . The compound is soluble in water .Scientific Research Applications
Agrochemical and Pharmaceutical Industries
- Application : 3,6-Difluoropyridin-2-amine is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Method : The exact method of application or experimental procedures was not detailed in the source. However, it involves the synthesis of trifluoromethylpyridines .
- Results : Trifluoromethylpyridines have found use in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis of Fluorinated 3,6-Dihydropyridines
- Application : 3,6-Difluoropyridin-2-amine is used in the synthesis of new fluorinated 3,6-dihydropyridines .
- Method : The method involves the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor®. These 3-fluoro-3,6-dihydropyridines were easily converted to corresponding pyridines by the elimination of hydrogen fluoride under mild conditions .
- Results : The exact results or outcomes obtained were not detailed in the source. However, the synthesis of new fluorinated 3,6-dihydropyridines was successful .
Safety And Hazards
properties
IUPAC Name |
3,6-difluoropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRIDZSIODFQSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697237 | |
Record name | 3,6-Difluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Difluoropyridin-2-amine | |
CAS RN |
944799-22-8 | |
Record name | 3,6-Difluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-difluoropyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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